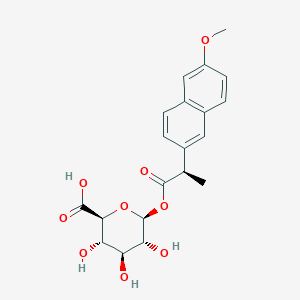

(R)-Naproxen acyl-B-D-glucuronide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

®-Naproxen acyl-B-D-glucuronide is a metabolite of naproxen, a nonsteroidal anti-inflammatory drug (NSAID). This compound is formed through the process of glucuronidation, where naproxen is conjugated with glucuronic acid. This process enhances the solubility of naproxen, facilitating its excretion from the body. Glucuronides like ®-Naproxen acyl-B-D-glucuronide play a crucial role in drug metabolism and detoxification.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-Naproxen acyl-B-D-glucuronide typically involves the protection of the carboxyl group of naproxen, followed by the conjugation with glucuronic acid. The benzyloxymethyl (Bom) group is often used for NH protection during the synthesis. The final acyl glucuronide is highly stable at pH 3 but rapidly cyclizes at physiological pH .

Industrial Production Methods

Industrial production of ®-Naproxen acyl-B-D-glucuronide involves enzymatic glucuronidation using recombinant UDP-glucuronosyltransferases (UGTs). This method is preferred due to its efficiency and specificity. The use of human liver microsomes can also facilitate the production of this compound .

Analyse Des Réactions Chimiques

Types of Reactions

®-Naproxen acyl-B-D-glucuronide undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. The compound is prone to hydrolysis under acidic conditions, leading to the release of naproxen and glucuronic acid .

Common Reagents and Conditions

Common reagents used in the reactions involving ®-Naproxen acyl-B-D-glucuronide include thionyl chloride for carboxyl group activation and 1-(trimethylsilyl)imidazole for hydroxyl group derivatization . These reactions are typically carried out under controlled temperature and pH conditions to ensure the stability of the compound.

Major Products Formed

The major products formed from the reactions of ®-Naproxen acyl-B-D-glucuronide include naproxen and glucuronic acid. These products result from the hydrolysis of the acyl glucuronide bond .

Applications De Recherche Scientifique

Synthesis and Stability

The synthesis of (R)-naproxen acyl-β-D-glucuronide typically involves the protection of naproxen's carboxyl group followed by conjugation with glucuronic acid. Recombinant UDP-glucuronosyltransferases (UGTs) are often utilized for its production due to their specificity and efficiency. The compound exhibits stability at acidic pH but can undergo cyclization at physiological pH, affecting its reactivity and biological activity .

Reactivity

(R)-Naproxen acyl-β-D-glucuronide has been shown to react with bionucleophiles, which may lead to the formation of protein adducts. While it exhibits lower reactivity compared to its coenzyme A thioester counterpart, it still poses risks for covalent binding to proteins like human serum albumin (HSA), potentially leading to adverse effects .

Absorption and Excretion

The pharmacokinetic profile of (R)-naproxen acyl-β-D-glucuronide has been characterized in several studies. Notably, in a study involving ten subjects administered 500 mg of naproxen, it accounted for approximately 50.8% of the dose recovered in urine, indicating significant urinary excretion . The elimination half-life of this metabolite in phosphate buffer is reported to be around 163.3 minutes, suggesting a relatively stable presence in the system compared to other acyl glucuronides .

Binding Characteristics

The binding characteristics of (R)-naproxen acyl-β-D-glucuronide are also noteworthy. It demonstrates approximately 92% plasma binding, which is lower than that of naproxen itself (98%) but higher than some other metabolites like O-desmethylnaproxen acyl glucuronide (72%) .

Role in Drug-Induced Liver Injury

Recent research has highlighted the role of (R)-naproxen acyl-β-D-glucuronide in idiosyncratic drug-induced liver injury (DILI). While it does not directly trigger immune responses, it may contribute to metabolic pathways leading to liver toxicity. Studies indicate that patients with naproxen-induced liver injury displayed T-cell memory responses towards oxidative metabolites rather than the acyl glucuronide itself .

Mécanisme D'action

®-Naproxen acyl-B-D-glucuronide exerts its effects through the process of glucuronidation, which involves the conjugation of naproxen with glucuronic acid. This process is catalyzed by UDP-glucuronosyltransferases (UGTs) and occurs primarily in the liver. The resulting glucuronide is more water-soluble, facilitating its excretion through urine .

Comparaison Avec Des Composés Similaires

Similar Compounds

®-Ketoprofen acyl-B-D-glucuronide: Another NSAID metabolite formed through glucuronidation.

(R,S)-Ibuprofen acyl-B-D-glucuronide: A metabolite of ibuprofen, also formed through glucuronidation.

Diclofenac acyl-B-D-glucuronide: A metabolite of diclofenac, formed through a similar process.

Uniqueness

®-Naproxen acyl-B-D-glucuronide is unique due to its specific formation from naproxen, a widely used NSAID. Its stability and reactivity under physiological conditions make it a valuable compound for studying drug metabolism and excretion .

Activité Biologique

(R)-Naproxen acyl-β-D-glucuronide is a significant metabolite of naproxen, a nonsteroidal anti-inflammatory drug (NSAID) widely used for its analgesic and anti-inflammatory properties. This article explores the biological activity of this compound, focusing on its pharmacokinetics, reactivity, and implications in drug-induced liver injury, supported by relevant case studies and research findings.

Overview of (R)-Naproxen Acyl-β-D-Glucuronide

(R)-Naproxen acyl-β-D-glucuronide is formed through the glucuronidation process, which is a common phase II metabolic reaction that enhances drug solubility and facilitates excretion. The compound's molecular formula is C20H22O9, and it plays a crucial role in the metabolism of naproxen, accounting for significant urinary excretion of the drug's metabolites.

Pharmacokinetics

The pharmacokinetic profile of (R)-naproxen acyl-β-D-glucuronide has been characterized in various studies. Key findings include:

- Elimination Half-Life : The half-life of (R)-naproxen acyl-β-D-glucuronide in phosphate buffer is approximately 163.3 minutes, indicating a relatively stable metabolite compared to other acyl glucuronides .

- Urinary Excretion : In a study involving 10 subjects administered 500 mg of naproxen, it was found that (R)-naproxen acyl-β-D-glucuronide accounted for about 50.8% of the dose recovered in urine, with other metabolites contributing smaller percentages .

Reactivity and Toxicological Implications

The reactivity of (R)-naproxen acyl-β-D-glucuronide has been investigated concerning its potential to form protein adducts, which can lead to adverse effects:

- Covalent Binding : Research indicates that acyl glucuronides can covalently bind to proteins such as human serum albumin (HSA), which may contribute to drug toxicity . In vitro studies have shown that (R)-naproxen acyl-β-D-glucuronide exhibits lower reactivity compared to its coenzyme A thioester counterpart but still poses risks for protein adduct formation .

| Metabolite | Reactivity with Glutathione | Reactivity with HSA |

|---|---|---|

| Naproxen CoA | High | High |

| (R)-Naproxen Acyl-β-D-Glucuronide | Moderate | Low |

Case Studies on Drug-Induced Liver Injury

Recent studies have highlighted the role of (R)-naproxen acyl-β-D-glucuronide in idiosyncratic drug-induced liver injury (DILI):

- T-cell Memory Responses : A study reported that patients with naproxen-induced liver injury displayed T-cell memory responses towards oxidative metabolites but not towards the acyl glucuronide itself. This suggests that while the glucuronide may not directly trigger immune responses, it could play a role in the overall metabolic pathway leading to liver toxicity .

Propriétés

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(2R)-2-(6-methoxynaphthalen-2-yl)propanoyl]oxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O9/c1-9(10-3-4-12-8-13(27-2)6-5-11(12)7-10)19(26)29-20-16(23)14(21)15(22)17(28-20)18(24)25/h3-9,14-17,20-23H,1-2H3,(H,24,25)/t9-,14+,15+,16-,17+,20+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRHIELLXTVJOKM-HBDUBGCQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.